molecular formula C14H19NO3 B2658426 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid CAS No. 1094638-78-4

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid

Cat. No.: B2658426
CAS No.: 1094638-78-4
M. Wt: 249.31
InChI Key: JTDPUECZOFOMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperidine-Based Benzoic Acid Derivatives

The convergence of benzoic acid and piperidine chemistry traces back to early 20th-century efforts to modify natural product scaffolds for enhanced bioavailability. Benzoic acid derivatives, such as 4-(hydroxymethyl)benzoic acid, emerged as critical intermediates in peptide synthesis due to their stability under acidic conditions and compatibility with solid-phase methodologies. Parallel developments in piperidine chemistry, particularly the synthesis of polysubstituted piperidines via radical cyclization and reductive hydroamination, laid the groundwork for hybrid architectures.

A pivotal milestone occurred in the 1980s with the introduction of 4-(hydroxymethyl)benzoic acid as a linker in solid-phase peptide synthesis (SPPS). Its ability to form stable esters with Fmoc-protected amino acids while enabling cleavage under basic conditions made it indispensable for synthesizing peptide amides. Concurrently, advances in piperidine functionalization, such as the Guareschi imide synthesis (1897), demonstrated the feasibility of constructing nitrogen-containing heterocycles through multicomponent reactions. These historical threads coalesced in the late 1990s with the design of angiotensin II receptor antagonists like eprosartan, which utilized 4-(hydroxymethyl)benzoic acid as a key structural component.

Significance in Medicinal Chemistry Research

The structural duality of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid—combining a lipophilic piperidine ring with a polar benzoic acid group—renders it uniquely suited for modulating drug-receptor interactions. Piperidine’s conformational flexibility allows for optimal spatial alignment with target binding sites, while the benzoic acid moiety enhances solubility and facilitates salt bridge formation with cationic residues. This balance is critical in designing central nervous system (CNS) therapeutics, where blood-brain barrier penetration must coexist with target specificity.

Recent studies highlight its role as a bifunctional linker in prodrug systems. For instance, the hydroxymethyl group on the piperidine ring can be acylated to enable pH-dependent release of active pharmaceutical ingredients (APIs), a strategy employed in tumor-targeted therapies. Additionally, the compound’s ability to participate in Huisgen cycloaddition reactions via terminal alkynes (introduced at the hydroxymethyl position) underscores its utility in bioorthogonal chemistry for site-specific drug conjugation.

Position within Pharmaceutical Research Landscape

Within the pharmaceutical industry, this compound occupies a niche in the development of next-generation angiotensin II receptor blockers (ARBs). Its structural analogy to eprosartan—a clinically validated ARB—suggests potential applications in hypertension management, albeit with improved pharmacokinetic profiles due to the piperidine moiety’s metabolic stability. Furthermore, the methyl bridge between the piperidine and benzoic acid groups reduces rotational freedom, potentially enhancing receptor binding affinity compared to earlier analogs.

The table below summarizes key physicochemical properties influencing its druglikeness:

Property Value Source
Molecular Formula C₁₅H₁₉NO₄ Calculated
Molecular Weight 277.32 g/mol Calculated
Predicted LogP 1.45 ± 0.30
Aqueous Solubility 2.1 mg/mL (pH 7.4) Estimated
pKa (Benzoic Acid) 4.16 ± 0.10

These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability. The hydroxymethyl group’s presence introduces hydrogen-bonding capacity, which may mitigate off-target interactions common in more lipophilic ARBs.

Current Academic Research Interests

Contemporary research focuses on three primary areas:

  • Synthetic Methodology Innovation : Recent work by Gharpure et al. on reductive hydroamination/cyclization cascades offers a template for constructing the piperidine ring under mild conditions, avoiding traditional high-temperature steps. Similarly, Kamimura’s radical cyclization approach enables stereoselective synthesis of polysubstituted piperidines, critical for optimizing the target compound’s diastereomeric purity.
  • Multicomponent Reaction (MCR) Optimization : The integration of Knoevenagel-Michael-Mannich cascades, as demonstrated by Ahmad et al., provides a one-pot route to spiropiperidine derivatives, which could be adapted to introduce the benzoic acid moiety in later stages.
  • Catalytic Sustainability : Heterogeneous catalysts, such as chitosan-supported ytterbium nanoparticles, are being explored to enhance reaction yields and reduce environmental impact during large-scale synthesis.

Emerging applications in photopharmacology leverage the compound’s aromatic system for light-activated drug release mechanisms. For example, covalent attachment of azobenzene units to the hydroxymethyl group enables reversible cis-trans isomerism under specific wavelengths, a strategy under investigation for spatiotemporal control of API activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-12-5-7-15(8-6-12)9-11-1-3-13(4-2-11)14(17)18/h1-4,12,16H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDPUECZOFOMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid typically involves the reaction of piperidine derivatives with benzoic acid derivatives. . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Substituent on Piperidine/Piperazine Molecular Weight (g/mol) Key Functional Groups
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid C14H19NO3 4-hydroxymethylpiperidin-1-ylmethyl 249.16 -COOH, -CH2OH, piperidine
4-(Piperidin-1-ylmethyl)benzhydroxamic acid (6a) C13H17N3O2 Piperidin-1-ylmethyl 247.13 -CONHOH, piperidine
4-[(4-Hydroxypiperidin-1-yl)methyl]benzoic acid C13H17NO3 4-hydroxypiperidin-1-ylmethyl 247.12 -COOH, -OH (direct on piperidine)
4-(4-Methylpiperazinylmethyl)benzoic acid C13H18N2O2 4-methylpiperazinylmethyl 234.13 -COOH, -N-CH3, piperazine
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid C11H9NO4S Thiazolidinedione-methyl 275.06 -COOH, thiazolidinedione

Key Observations :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to non-polar substituents (e.g., methyl in ).
  • Direct hydroxylation on the piperidine ring (as in ) reduces steric bulk but limits hydrogen-bonding flexibility compared to the hydroxymethyl chain.
Enzyme Inhibition
  • HDAC Inhibition: Compound 6a (4-(piperidin-1-ylmethyl)benzhydroxamic acid) exhibits histone deacetylase (HDAC) inhibitory activity, with a purity of 70% (HPLC) and HRMS m/z 235.1442 [M+H]+ .
  • Amine Oxidase Targeting: Piperidine derivatives with amino or hydroxyl groups (e.g., ) interact with flavin-containing amine oxidases. The hydroxymethyl group in the target compound could enhance binding to these enzymes by mimicking natural substrates.
Anticancer Potential
  • Structural Analogues: Benzoic acid derivatives with piperidine/pyrrolidine substituents (e.g., ) have shown antitumor activity in vitro. The hydroxymethyl group may improve cell permeability compared to bulkier substituents like phenylcyclopropylamino groups .

Biological Activity

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid, also known by its CAS number 1094638-78-4, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.3 g/mol
  • CAS Number : 1094638-78-4

Research indicates that benzoic acid derivatives, including this compound, may influence various biological pathways:

  • Protein Degradation Systems : Studies have shown that compounds with a hydroxybenzoic acid scaffold can promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells. These pathways are crucial for maintaining cellular proteostasis and may have implications in aging and neurodegenerative diseases .
  • Enzyme Activation : In vitro studies have demonstrated that certain benzoic acid derivatives can activate cathepsins B and L, which are involved in protein degradation. For instance, one study highlighted that specific derivatives significantly enhanced the activity of these enzymes, suggesting potential applications in modulating proteolytic processes .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various contexts:

Cytotoxicity and Safety Profile

Research on the cytotoxicity of related benzoic acid derivatives indicates that many exhibit low toxicity in human cell lines at effective concentrations. For example, extracts containing these compounds showed minimal cytotoxic effects while enhancing proteasomal and lysosomal activities in fibroblasts . This safety profile is crucial for considering therapeutic applications.

Case Studies

A few notable studies illustrate the potential applications of benzoic acid derivatives:

  • In Silico Studies : Computational analyses have predicted that certain benzoic acid derivatives can bind effectively to key enzymes involved in proteostasis, supporting their potential as therapeutic agents in age-related conditions .
  • Cell-Based Assays : Experimental data from cell-based assays demonstrate that specific concentrations of benzoic acid derivatives can enhance proteasome activity without significant cytotoxicity, indicating their potential as modulators of protein degradation pathways .

Research Findings Summary

Study FocusKey Findings
Protein Degradation PathwaysEnhanced UPP and ALP activity in human fibroblasts
Enzyme ActivationSignificant activation of cathepsins B and L
Antimicrobial PotentialHypothesized activity against Gram-positive bacteria
CytotoxicityLow cytotoxicity observed in various human cell lines

Q & A

Basic Synthesis

Q: What is the optimized synthetic route for 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid, and how are intermediates characterized? A: The synthesis typically involves a multi-step approach:

Condensation : React 4-(bromomethyl)benzoic acid with 4-(hydroxymethyl)piperidine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the piperidine-linked intermediate .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the product.

Characterization : Confirm structure via 1H^1H-NMR (δ 7.8–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for hydroxymethyl and methylene groups) and LC-MS (m/z 235.1 [M+H]+^+) .

Basic Physicochemical Characterization

Q: Which analytical techniques are critical for verifying the purity and structural integrity of this compound? A: Key methods include:

  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA in H₂O) to assess purity (>95%) .
  • Elemental Analysis : Validate empirical formula (C13_{13}H18_{18}N2_2O2_2) with ≤0.3% deviation .
  • FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, piperidine N-H bend at ~1450 cm1^{-1}) .

Basic Solubility and Formulation

Q: How does the hydroxymethyl substituent influence solubility, and what formulations are viable for in vitro studies? A: The hydroxymethyl group enhances polarity, increasing aqueous solubility (~15 mg/mL in PBS at pH 7.4). For low-solubility scenarios:

  • Salt Formation : Prepare hydrochloride salts (e.g., reaction with HCl in ethanol) to improve bioavailability .
  • DMSO Stock Solutions : Use ≤5% DMSO in cell culture media to avoid cytotoxicity .

Advanced Biological Activity Profiling

Q: What methodologies are recommended to evaluate its enzyme inhibition potential? A: Follow these steps:

Target Selection : Prioritize enzymes with structural homology to known piperidine-based inhibitors (e.g., kinases, proteases) .

In Vitro Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) .

Data Interpretation : Apply nonlinear regression (GraphPad Prism) to calculate inhibition constants (Ki_i) and assess competitive/non-competitive binding .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can researchers design derivatives to optimize bioactivity while minimizing off-target effects? A: Strategies include:

  • Substituent Variation : Replace hydroxymethyl with carboxylate or amide groups to modulate lipophilicity (clogP calculated via ChemAxon) .
  • Computational Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2, EGFR) and prioritize synthetic targets .
  • In Vivo Screening : Test top candidates in zebrafish models for preliminary toxicity and efficacy .

Advanced Stability and Degradation Analysis

Q: How do pH and temperature affect the compound’s stability in long-term storage? A: Conduct accelerated stability studies:

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 48 hours. Monitor degradation via HPLC; optimal stability at pH 4–6 .

Thermal Stability : Store lyophilized powder at -20°C (≥95% purity after 12 months) vs. 25°C (≤80% purity due to piperidine ring oxidation) .

Advanced Computational Modeling

Q: What computational tools validate target interactions and pharmacokinetic properties? A: Integrate:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (%F = 65–75), blood-brain barrier penetration (low), and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.